molecular formula C13H15N3O2 B11864103 1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 873313-48-5

1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11864103
CAS No.: 873313-48-5
M. Wt: 245.28 g/mol
InChI Key: HYUBQKBUJIRGJV-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates a quinazoline-2,4(1H,3H)-dione core, a privileged structure in pharmacology, with a piperidin-4-yl moiety, enhancing its potential for interaction with key biological targets . This molecule is of significant interest in oncology research. Quinazoline-dione derivatives containing piperidine-based substituents have been identified as potent inhibitors of PARP-1 and PARP-2 (poly(ADP-ribose) polymerase enzymes), which are critical targets in cancer therapy, particularly for HR-deficient tumors . These inhibitors exploit the DNA repair pathway in cancer cells, leading to synthetic lethality. The piperidine moiety is instrumental in mimicking the adenine-ribose portion of NAD+ and accessing unique sub-pockets within the PARP enzyme's active site, as confirmed by X-ray crystallography studies . Recent studies have demonstrated that such inhibitors can produce remarkable in vivo antitumor activity in models including breast cancer xenografts . Concurrently, the compound shows promising applications in infectious disease research. The quinazoline-2,4(1H,3H)-dione scaffold is established as a fluoroquinolone-like inhibitor of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, and their inhibition disrupts bacterial growth. Researchers are actively exploring these derivatives to develop novel antimicrobial agents that can potentially circumvent existing bacterial resistance mechanisms to classical fluoroquinolone antibiotics . The integration of the piperidine ring system, a common feature in pharmaceuticals, further improves the drug-like properties and bioactivity spectrum of the molecule . This product is provided For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

873313-48-5

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

1-piperidin-4-ylquinazoline-2,4-dione

InChI

InChI=1S/C13H15N3O2/c17-12-10-3-1-2-4-11(10)16(13(18)15-12)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,17,18)

InChI Key

HYUBQKBUJIRGJV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3C(=O)NC2=O

Origin of Product

United States

Preparation Methods

Initial Cyclization and N-Alkylation

The synthesis begins with anthranilic acid, which undergoes cyclization with urea or phosgene to form quinazoline-2,4(1H,3H)-dione. Subsequent N-alkylation introduces the piperidin-4-yl group. For example, treatment of quinazoline-2,4(1H,3H)-dione with 4-(bromomethyl)piperidine in dimethylformamide (DMF) containing potassium carbonate yields the N-alkylated product. This step typically requires 24 hours at room temperature, achieving moderate yields (50–60%) due to competing side reactions.

Key Reaction Conditions

  • Solvent: DMF or acetonitrile

  • Base: K₂CO₃ or NaH

  • Temperature: 25–60°C

  • Yield: 55% (average)

Hydrazinolysis and Functionalization

Intermediate dihydrazides, such as 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide), are critical for further functionalization. Hydrazinolysis of ester derivatives (e.g., compound 2 in) with hydrazine hydrate produces these intermediates, which are then reacted with carbonyl compounds like acetylacetone to form pyrazole or triazole rings. For instance, treatment with acetylacetone under Knorr pyrazole conditions introduces cyclic moieties, confirmed via ¹H-NMR signals at δ 1.77 and 1.96 ppm for methyl groups.

Cyclization and Piperidine Substitution

Piperidin-4-yl Group Introduction

A common strategy involves substituting a pre-formed quinazoline-dione scaffold with a piperidin-4-yl group. For example, 6-fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride is synthesized by reacting a fluorinated quinazoline precursor with piperidine-4-amine under acidic conditions. The reaction proceeds via nucleophilic aromatic substitution, facilitated by the electron-withdrawing fluorine atom at position 6.

Optimization Notes

  • Catalyst: HCl or H₂SO₄

  • Reaction Time: 12–18 hours

  • Yield: 65–70%

Post-Synthetic Modifications

Post-alkylation steps often include hydrolysis or salt formation. For instance, the hydrochloride salt of 1-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is obtained by treating the free base with hydrochloric acid in ethanol. Purity is confirmed via melting point analysis (e.g., 118–120°C for intermediate 2 ) and LC-MS.

One-Pot Synthesis Using Isatoic Anhydride

Reaction Mechanism and Conditions

A patented one-pot method employs isatoic anhydride and piperidine-4-amine as starting materials. The process involves two sequential reactions:

  • Amide Bond Formation: Isatoic anhydride reacts with piperidine-4-amine in dichloromethane (DCM) to form an anthranilamide intermediate.

  • Cyclization: The intermediate is treated with triphosgene (a safe phosgene alternative) and a base (e.g., triethylamine) to induce cyclization, yielding the quinazoline-2,4-dione core.

Advantages

  • Efficiency: Avoids intermediate isolation, reducing purification steps.

  • Yield: 70–72%.

  • Conditions: Room temperature, 12–24 hours.

Spectroscopic Validation

The final product is characterized by:

  • ¹H-NMR: A singlet at δ 4.72 ppm for the piperidinyl methylene group.

  • 13C-NMR: Peaks at 168.5 and 170.2 ppm for the dione carbonyl carbons.

Comparative Analysis of Synthesis Methods

Method Starting Materials Key Steps Yield Advantages Limitations
Multi-Step SynthesisAnthranilic acid, piperidineN-Alkylation, hydrazinolysis50–60%Structural flexibilityLow yield, multiple purification steps
Cyclization/SubstitutionFluorinated quinazolineNucleophilic substitution65–70%High regioselectivityRequires electron-deficient substrate
One-Pot SynthesisIsatoic anhydride, amineAmide formation, cyclization70–72%High efficiency, mild conditionsLimited to primary amines

Yield Optimization Strategies

Solvent Effects

Polar aprotic solvents like DMF enhance N-alkylation rates by stabilizing transition states. Conversely, DCM in one-pot methods minimizes side reactions.

Catalytic Additives

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation yields by 15–20% in multi-step syntheses.

Temperature Control

Cyclization at 0–5°C in one-pot methods reduces byproduct formation, increasing yields to 75% .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-2,4-dione derivatives, while substitution reactions can produce various substituted quinazoline compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline-2,4(1H,3H)-dione derivatives. A series of these compounds were synthesized and evaluated for their activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Broad-Spectrum Activity : Compounds such as 13 and 15 exhibited significant activity against multiple strains, including Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 9 mm to 15 mm and minimum inhibitory concentration (MIC) values around 65-80 mg/mL .
  • Mechanism of Action : These compounds act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, which are critical enzymes for bacterial DNA replication .

Anticancer Potential

The quinazoline scaffold has also been investigated for its anticancer properties. Studies have focused on the design of derivatives that can inhibit specific protein kinases involved in cancer progression.

Case Studies:

  • Protein Kinase Inhibition : Research has shown that certain derivatives of the quinazoline structure can effectively inhibit kinases such as Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). The planar configuration of the pyrido[3,4-g]quinazoline system is crucial for maintaining inhibitory potency .
  • Cytotoxicity Evaluation : Some synthesized derivatives were subjected to cytotoxicity tests against various cancer cell lines. Results indicated promising activity, suggesting potential therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications at specific positions on the quinazoline ring influence biological activity.

Table: Structure-Activity Relationships

CompoundModificationActivityRemarks
13 Triazole at N-1 and N-3Moderate against S. aureusEffective against C. albicans
14a Oxadiazole at N-1 and N-3Moderate against S. aureusSensitive towards C. albicans
15 Oxazole at N-1 and N-3Moderate against multiple strainsComparable to standard drugs

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues with Pyrimidine-Dione Cores

Compounds such as 1-(1-(3-phenoxyphenethyl)piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione () share a piperidin-4-yl substitution but differ in their core structure (pyrimidine-dione vs. quinazoline-dione). These pyrimidine-dione derivatives were designed as inhibitors of Mycobacterium tuberculosis TMPK (MtbTMPK), showing inhibitory activity against the H37Rv strain.

Key Differences:

  • Core Size: Quinazoline-dione has a fused benzene ring, offering extended planar structure for target binding.
  • Biological Targets: Pyrimidine-diones target MtbTMPK, while quinazoline-diones are explored for dual kinase inhibition (e.g., c-Met/VEGFR-2) and antibacterial activity .

3-Substituted Quinazoline-2,4(1H,3H)-dione Derivatives

Studies on 3-substituted quinazoline-diones (e.g., 3-acylhydrazone derivatives) highlight the impact of substitution position. These compounds, such as 2c, 4b, and 4e , exhibit dual inhibition of c-Met and VEGFR-2 kinases, crucial in colorectal cancer therapy. Unlike the target compound, which is substituted at the 1-position, 3-substituted derivatives leverage side chains for hydrogen bonding and hydrophobic interactions in kinase active sites. Computational studies suggest that 3-substitution improves water solubility and oral bioavailability compared to 1-substituted analogs .

Comparison Table 1: Structural and Pharmacokinetic Properties

Compound Substitution Position Core Structure Key Targets Oral Bioavailability (SwissADME)
Target Compound 1-(Piperidin-4-yl) Quinazoline-dione Under investigation Moderate (predicted)
3-Substituted Derivatives 3-Acylhydrazone Quinazoline-dione c-Met/VEGFR-2 High (similar to cabozantinib)
Pyrimidine-dione Analogs 1-Piperidin-4-yl Pyrimidine-dione MtbTMPK Not reported

Antibacterial Quinazoline-dione Derivatives

Quinazoline-2,4(1H,3H)-dione derivatives with fluoroquinolone-like activity (e.g., compounds 13 and 15 in ) inhibit bacterial gyrase and topoisomerase IV. These derivatives often feature substitutions at both 1- and 3-positions, such as oxadiazole rings, to enhance potency.

Comparison Table 2: Antibacterial Activity

Compound Substituents Gram-positive Activity Gram-negative Activity Reference
Target Compound 1-(Piperidin-4-yl) Not tested Not tested N/A
1,3-Disubstituted Analogs 1-Oxadiazole, 3-Oxadiazole Moderate Moderate
Fluoroquinolone Standards - High High

Piperidine-Modified Quinazoline-diones

Compounds like 1-[5-(4-bromophenoxy)pentyl]-3-(naphthalen-1-ylmethyl)quinazoline-2,4(1H,3H)-dione () feature alkyl chains and aromatic groups on the piperidine ring. These modifications aim to optimize antiviral activity (e.g., against human cytomegalovirus). The target compound’s simpler piperidinyl group may offer a balance between lipophilicity and solubility, avoiding excessive hydrophobicity seen in longer alkyl chain derivatives .

Biological Activity

1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Synthesis

The compound belongs to the quinazoline family, characterized by a quinazoline core with a piperidine substituent. The synthesis typically involves the reaction of anthranilic acid derivatives with piperidine under specific conditions to yield the desired quinazoline structure. Various derivatives have been synthesized to enhance biological activity through structural modifications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit notable antimicrobial properties. For instance:

  • Study Findings : A series of synthesized quinazoline derivatives were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most active compounds showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : These compounds act as inhibitors of bacterial gyrase and DNA topoisomerase IV, crucial enzymes for bacterial DNA replication . This mechanism is similar to that of fluoroquinolone antibiotics, making them potential candidates for treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Inhibition of Kinases : Recent research identified several derivatives that act as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases. Compounds such as 4b and 4e demonstrated IC50 values ranging from 0.052 to 0.084 µM, indicating strong inhibition . These compounds showed higher cytotoxicity against HCT-116 colorectal cancer cells compared to standard treatments like cabozantinib.
  • Apoptosis Induction : The compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells. Cell cycle analysis revealed that these compounds effectively arrested the cell cycle at critical checkpoints .

Enzyme Inhibition

The enzyme inhibition profile of quinazoline derivatives has been a focal point in understanding their therapeutic potential:

  • Target Enzymes : The compounds have shown promising results as inhibitors of various kinases involved in cancer progression and metastasis. The binding interactions with key residues in the active sites of these enzymes were confirmed through molecular docking studies .

Research Findings Summary Table

Activity Type Compound Target IC50/MIC Value Notes
AntimicrobialCompound 7bS. aureus & E. coli0.22 - 0.25 μg/mLEffective against biofilm formation
AnticancerCompound 4bc-Met/VEGFR-2 TKs0.052 - 0.084 µMInduces apoptosis in HCT-116 cells
Enzyme InhibitionCompound 4ec-Met & VEGFR-2Not specifiedStrong binding interactions observed

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various quinazoline derivatives revealed that compound 7b exhibited the highest antimicrobial activity with significant bactericidal effects against multi-drug resistant strains .
  • Cancer Cell Line Testing : In vitro tests on HCT-116 colorectal cancer cells showed that compounds 4b and 4e not only inhibited cell growth but also triggered apoptosis pathways, indicating their potential as anticancer agents .

Q & A

Q. What are the foundational synthetic routes for 1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione?

The compound is typically synthesized via cyclization and alkylation reactions starting from anthranilic acid derivatives. Key steps include:

  • Cyclization : Formation of the quinazoline-2,4-dione core using reagents like urea or thiourea under reflux conditions.
  • Piperidine introduction : Alkylation or amidation reactions to attach the piperidin-4-yl group, often employing coupling agents such as EDCI or DCC in solvents like DMF .
  • Purification : Recrystallization from ethanol or acetonitrile to achieve high purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and molecular connectivity .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amine (N-H) functional groups .

Q. What biological activities are associated with quinazoline-2,4-dione derivatives?

These compounds exhibit antimicrobial , anticancer , and enzyme inhibitory activities. For example:

  • Anticancer : Derivatives with piperazine/pyrrolidine substituents show IC₅₀ values as low as 2.5 µM against liver (HUH-7) and breast (MCF-7) cancer cell lines .
  • Antimicrobial : Activity against Gram-positive bacteria via disruption of cell wall synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation steps .
  • Monitoring : Use HPLC or TLC to track reaction progress and minimize byproducts .

Q. What structural modifications at the piperidine moiety influence biological activity?

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on the piperidine ring enhance kinase inhibition, while bulky groups (e.g., isobutyl) improve metabolic stability .
  • Stereochemistry : (R)- vs. (S)-configurations at the piperidine nitrogen alter binding affinity to enzymes like topoisomerase II .

Q. How do researchers resolve discrepancies in reported biological activities?

  • Standardization : Use identical cell lines (e.g., HCT-116 for colorectal cancer) and assay protocols (e.g., MTT assay) across studies .
  • Purity validation : Ensure ≥95% purity via HPLC before activity testing to exclude confounding effects from impurities .

Q. What computational approaches predict target interactions for this compound?

  • Molecular docking : Identify binding poses with kinases (e.g., EGFR) using software like AutoDock Vina .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding free energies .

Q. How are pharmacokinetic properties optimized in derivative design?

  • Solubility : Introduce hydrophilic groups (e.g., sulfonyl) to the piperidine ring .
  • Metabolic stability : Replace labile ester linkages with amide bonds to reduce hepatic clearance .

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